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Amyloid beta-Protein (1-16) - 131580-10-4

Amyloid beta-Protein (1-16)

Catalog Number: EVT-242789
CAS Number: 131580-10-4
Molecular Formula: C₈₄H₁₁₉N₂₇O₂₈
Molecular Weight: 1955.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid beta-Protein (1-16) is a peptide fragment comprising the first 16 amino acid residues of the full-length amyloid beta-protein (Aβ). Aβ is naturally produced through the proteolytic cleavage of the amyloid precursor protein (APP) and plays a central role in the pathogenesis of Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Aβ(1-16) encompasses the metal-binding domain of the full-length peptide and exhibits a higher solubility in aqueous solutions compared to longer Aβ fragments, making it amenable to various biophysical and biochemical analyses [, ]. This fragment is often employed as a model system to investigate the metal-binding properties of Aβ, its interaction with other molecules, and its role in AD pathogenesis.

Overview

Amyloid beta-protein (1-16) is a segment of the amyloid beta peptide, which is critically involved in the pathogenesis of Alzheimer's disease. This peptide is primarily derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The accumulation of amyloid beta peptides, particularly in their aggregated forms, leads to the formation of neuritic plaques, a hallmark of Alzheimer's disease. The region 1-16 has been identified as a minimal zinc-binding domain, suggesting its potential role in metal ion coordination and neurotoxicity associated with amyloid beta aggregation.

Source and Classification

Amyloid beta-protein (1-16) is synthesized from the amyloid precursor protein, which is expressed in various tissues but predominantly in the brain. This peptide is classified under neurotoxic peptides due to its association with neurodegenerative diseases, particularly Alzheimer's disease. The classification can be further divided into:

  • Neurotoxic peptides: Contributing to neuronal death and cognitive decline.
  • Metal-binding peptides: Involved in binding essential metals like zinc and copper, which are implicated in oxidative stress and neurotoxicity.
Synthesis Analysis

The synthesis of amyloid beta-protein (1-16) can be achieved through several methods:

  1. Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically faces challenges due to the propensity of amyloid beta peptides to aggregate during the process.
  2. Liquid-phase synthesis: This alternative approach allows for better solubility and reduced aggregation but may require more complex purification processes.
  3. Enzymatic synthesis: Utilizing proteolytic enzymes to cleave larger precursor proteins into smaller peptides can also yield amyloid beta-protein (1-16).

Technical details include:

  • Use of protecting groups for amino acids during solid-phase synthesis.
  • Cleavage from resin using trifluoroacetic acid and subsequent purification through high-performance liquid chromatography.
Molecular Structure Analysis

The molecular structure of amyloid beta-protein (1-16) reveals significant characteristics:

  • Sequence: The amino acid sequence includes critical residues such as histidine and aspartate that play roles in metal ion coordination.
  • Zinc-binding domain: The conformation allows for tetrahedral coordination with zinc ions, which influences its aggregation properties.
  • Structural studies: Nuclear magnetic resonance spectroscopy has been employed to elucidate its solution structure, indicating a flexible N-terminal region that may transition into more structured forms upon aggregation.
Chemical Reactions Analysis

Amyloid beta-protein (1-16) participates in several chemical reactions:

  1. Metal ion coordination: The peptide binds to metal ions like copper and zinc, which can lead to oxidative modifications and contribute to neurotoxicity.
  2. Oxidative stress reactions: In the presence of reactive oxygen species, the peptide undergoes modifications resulting in fragmentation and aggregation.
  3. Fibrillogenesis: The peptide can self-assemble into fibrillar structures under physiological conditions, which are associated with plaque formation in Alzheimer’s disease.

Technical details include monitoring oxidation states and structural changes using spectroscopic methods.

Mechanism of Action

The mechanism by which amyloid beta-protein (1-16) exerts its effects involves several processes:

  • Neurotoxicity induction: Aggregated forms of amyloid beta bind to neuronal membranes, disrupting cellular functions and leading to apoptosis.
  • Metal ion interaction: Zinc binding alters the conformation of the peptide, promoting aggregation and enhancing toxicity.
  • Inflammatory response: Amyloid beta aggregates can activate microglia and astrocytes, leading to chronic inflammation and further neuronal damage.

Data indicate that specific amino acid interactions are crucial for the transition from soluble forms to aggregated states.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,800 Da for amyloid beta-protein (1-16).
  • Solubility: Highly soluble in aqueous solutions but prone to aggregation at higher concentrations or altered pH levels.

Chemical Properties

  • Stability: Sensitive to oxidation; stability can be affected by metal ion presence.
  • Reactivity: Reacts with reactive oxygen species leading to modifications that affect its aggregation propensity.

Relevant analyses include studies on its interaction with metal ions and oxidative stress markers.

Applications

Amyloid beta-protein (1-16) has several scientific applications:

  • Therapeutic target: Its role as a minimal zinc-binding domain makes it a candidate for immunization strategies against Alzheimer’s disease.
  • Biomarker development: Used as a biomarker for assessing Alzheimer’s disease progression due to its involvement in plaque formation.
  • Research tool: Employed in studies investigating metal ion interactions and their effects on protein aggregation pathways.
Structural Characterization of Aβ(1-16)

Primary Amino Acid Sequence and Post-Translational Modifications

The Aβ(1-16) fragment, corresponding to the N-terminal domain of full-length amyloid-β peptides, possesses the primary amino acid sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys (DAEFRHDSGYEVHHQK) [4] [7]. This 16-residue peptide encompasses several critical structural and functional elements: the metal-binding domain (residues 1-16), an immunodominant epitope (residues 1-15), and key residues prone to age-dependent post-translational modifications (PTMs). Two major PTMs significantly alter the physicochemical properties of Aβ(1-16):

  • Isoaspartate formation at Asp7 (isoD7): This spontaneous modification occurs through deamidation or dehydration, forming a structural isomer with an additional methylene group in the peptide backbone. IsoD7-Aβ constitutes >50% of Aβ in senile plaques and increases with aging and Alzheimer's disease (AD) pathology [2] [8].
  • Phosphorylation at Ser8 (pS8): Mediated by neuronal kinases, this PTM introduces a negative charge near the metal-binding domain. pS8-Aβ is detected in AD brains and transgenic mouse models, localized to both plaques and neuronal cytoplasm [2] [8].

Table 1: Key Post-Translational Modifications of Aβ(1-16) and Their Biochemical Consequences

PTM TypePositionPrevalenceStructural ConsequencePathological Relevance
Isoaspartate (isoD7)Asp7>50% in amyloid plaques [8]Altered backbone conformation at His6-Asp7-Ser8; enhanced zinc affinity [9]Accelerates amyloidogenesis; resistant to proteolysis [8]
Phosphorylation (pS8)Ser8Neurons and plaques in AD [2]Stabilizes β-turn; increased core packing density [2]Enhances oligomer toxicity; reduces IDE degradation [8]
N-terminal truncation (ΔE3)Glu3Late-stage AD plaques [2]Increased hydrophobicity; reduced chargeFaster fibrillation kinetics [2]

These PTMs induce local conformational changes—particularly in the His6-Asp7-Ser8 "hot-spot" region—and enhance the peptide's aggregation propensity and resistance to enzymatic degradation [2] [8] [9].

Conformational Dynamics in Aqueous and Lipid-Bilayer Environments

Aβ(1-16) exhibits pronounced conformational plasticity influenced by environmental factors. In aqueous solutions, the peptide adopts a predominantly disordered structure with transient polyproline II helix and β-turn elements near residues 6–8 (His-Asp-Ser) [3] [10]. Solid-state NMR studies reveal increased backbone mobility at residues Phe4 and Gly9 compared to the fibrillar core, undergoing μs-ms timescale diffusion and conformational exchange between free and bound states [2].

Exposure to lipid bilayers or membrane-mimetic environments induces significant structural reorganization:

  • Negatively charged phospholipid surfaces promote α-helix formation via interactions between cationic residues (Arg5, His13/14, Lys16) and lipid headgroups [10].
  • At air-water interfaces (modeling cellular membranes), Aβ(1-16) forms stable monolayers with residues Phe4, Arg5, and Tyr10 penetrating the hydrophobic phase, while charged residues remain solvated [7].

Table 2: Environmental Factors Modulating Aβ(1-16) Conformation

EnvironmentDominant ConformationKey Stabilizing ForcesBiophysical Probes
Aqueous buffer (pH 7)Disordered coilElectrostatic repulsion (net charge +3)CD spectroscopy, solution NMR [10]
Sodium dodecyl sulfate micellesPartial α-helix (residues 5–14)Hydrophobic burial; salt bridgesTR-FTIR, NMR paramagnetic relaxation [10]
Zn²⁺-enrichedRigid fold around metal siteTetrahedral coordination (His6/13/14, Glu11)X-ray crystallography, NMR [9]
Air-water interfaceAmphipathic β-sheetHydrophobic collapse; H-bonding at polar residuesLangmuir trough, SHG spectroscopy [7]

Notably, PTMs profoundly alter dynamics: pS8 stabilizes the N-terminus via intrastrand interactions with the amyloid core, reducing flexibility, while ΔE3 truncation increases conformational entropy at Gly9 [2] [8].

Zinc and Copper Coordination: Metal-Binding Sites and Chelation Dynamics

Aβ(1-16) functions as the minimal zinc-binding domain of full-length Aβ, coordinating divalent cations via a conserved His6/His13/His14/Glu11 motif [7] [9]. Structural insights reveal:

  • Zinc coordination: Adopts tetrahedral geometry with (Nδ1)-His6, (Nε2)-His13, (Nε2)-His14, and Glu11-Oε1/2 as ligands (Kd ~1–10 μM). This binding folds Aβ(1-16) into a structured loop stabilized by His13-C=O to His14-NH hydrogen bonding [9].
  • Copper binding: Involves three histidines (His6, His13, His14) with square-planar geometry, enabling redox cycling between Cu⁺/Cu²⁺. This generates reactive oxygen species (ROS) that oxidize His residues—particularly His13/14—contributing to peptide fragmentation and neurotoxicity [7] [8].

Table 3: Metal-Binding Properties of Aβ(1-16) and Pathological Implications

MetalCoordination SiteAffinity (Kd)Structural EffectPathological Consequence
Zn²⁺His6(Nδ1), His13(Nε2), His14(Nε2), Glu11(Oε)0.1–10 μM [9]Folding around metal; enhanced dimerizationSeeding of amyloid aggregates; plaque stabilization
Cu²⁺His6, His13, His1410⁻¹⁰–10⁻¹² M [7]ROS generation via Fenton chemistryHistidine oxidation; peptide fragmentation; neuronal oxidative stress

Species differences in metal binding are clinically relevant: Rat Aβ(1-16) (R5G, H13R substitution) lacks high-affinity zinc binding and forms dimers with opposing C-terminal orientations, hindering oligomerization. This contrasts sharply with human Aβ and may explain rodent resistance to AD-like pathology [7]. Chelation strategies targeting the His6/13/14 site (e.g., clioquinol, PBT2) reduce Aβ aggregation in vivo by competing for metal coordination [9].

Biophysical Properties: Aggregation Propensity and Solubility

Despite lacking the hydrophobic C-terminal fibrillization domain (residues 17–42), Aβ(1-16) significantly modulates full-length Aβ aggregation through:

  • PTM-enhanced self-assembly: IsoD7 and pS8 increase β-sheet content and nucleate rapid fibrillization. IsoD7-Aβ(1-16) forms zinc-stabilized oligomers resistant to degradation, while pS8 promotes cross-seeding of wild-type Aβ42 [2] [8].
  • Metal-dependent oligomerization: Zn²⁺ binding reduces Aβ(1-16) solubility by 10-fold (100 μM → 10 μM) and induces amorphous aggregates rather than fibrils. This process involves His6-mediated dimerization followed by zinc-bridged multimerization [7] [9].
  • Altered BBB transport: PTMs modify receptor-mediated transit. IsoD7-Aβ42 and pS8-Aβ42 cross endothelial monolayers 1.8× faster than unmodified Aβ42 due to weakened RAGE binding (Kd for isoD7: 1.2 μM vs. WT: 0.1 μM) and shifted endocytic mechanisms [8].

Table 4: Factors Influencing Aβ(1-16) Aggregation and Solubility

FactorEffect on AggregationEffect on SolubilityExperimental Evidence
IsoD7 modification↑ Zinc-dependent oligomerization↓ 3-fold in physiological bufferTEM: amorphous aggregates; thioflavin T assay [8]
pS8 modification↑ Fibril nucleation; cross-seeding of Aβ42↓ 2-foldSolid-state NMR: rigid core; seeding kinetics [2]
Zn²⁺ (10–100 μM)↑ Amorphous aggregate formation↓↓ 10-foldUltracentrifugation; ICP-MS [9]
ΔE3 truncation↑ Fragmentation-prone fibrils↓ 4-foldSedimentation assay; order parameters (S²) [2]

Mutagenesis studies confirm that hydrophobicity and reduced charge govern aggregation: Substitutions like Arg5→Ala or Glu3→Val enhance self-assembly by decreasing net charge or increasing hydrophobicity [5]. Conversely, phosphorylation at Ser8 increases negative charge but enhances aggregation via structural compaction—demonstrating that conformational stability outweighs charge effects in this context [2] [8].

List of Compounds in the Article

  • Amyloid beta-Protein (1-16) (Aβ(1-16))
  • Isoaspartate-7 Aβ(1-16) (isoD7-Aβ(1-16))
  • Phospho-Ser8 Aβ(1-16) (pS8-Aβ(1-16))
  • Truncated ΔE3-Aβ(1-16)
  • Zinc-Aβ(1-16) complex
  • Copper-Aβ(1-16) complex
  • Rat Aβ(1-16) (R5G, H13R variant)

Properties

CAS Number

131580-10-4

Product Name

Amyloid beta-Protein (1-16)

IUPAC Name

6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

Molecular Formula

C₈₄H₁₁₉N₂₇O₂₈

Molecular Weight

1955.04

InChI

InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93)

SMILES

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Synonyms

Amyloid β-Protein (1-16)

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